molecular formula C26H18N4O2S2 B2423742 1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-benzene CAS No. 326907-48-6

1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-benzene

Cat. No.: B2423742
CAS No.: 326907-48-6
M. Wt: 482.58
InChI Key: JBXJMTBWWDNTST-UHFFFAOYSA-N
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Description

1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-benzene is a complex organic compound characterized by its unique structure, which includes two dihydrothiadiazafluorene moieties attached to a central benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydrothiadiazafluorene moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydrothiadiazafluorene structure.

    Attachment to the benzene ring: The dihydrothiadiazafluorene moieties are then attached to a benzene ring through a coupling reaction, such as a Suzuki or Stille coupling, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-benzene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-naphthalene: Similar structure but with a naphthalene core instead of a benzene ring.

    1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-anthracene: Similar structure but with an anthracene core.

Uniqueness

1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-benzene is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[4-(4-oxo-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-2-yl)phenyl]-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O2S2/c31-23-13-21(33-25-27-17-5-1-3-7-19(17)29(23)25)15-9-11-16(12-10-15)22-14-24(32)30-20-8-4-2-6-18(20)28-26(30)34-22/h1-12,21-22H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXJMTBWWDNTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC=C(C=C4)C5CC(=O)N6C7=CC=CC=C7N=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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